molecular formula C28H28N4OS B2740591 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894884-46-9

2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2740591
CAS No.: 894884-46-9
M. Wt: 468.62
InChI Key: LSGQETNIVKYCAL-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures, such as:

Uniqueness

What sets 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-benzylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c1-21-9-8-14-24(19-21)29-27(33)32-17-15-28(16-18-32)30-25(23-12-6-3-7-13-23)26(31-28)34-20-22-10-4-2-5-11-22/h2-14,19H,15-18,20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGQETNIVKYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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